[2-(2-Bromo-5-chlorophenyl)-ethyl]-cyclopropylcarbamic acid tert-butyl ester
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Overview
Description
[2-(2-Bromo-5-chlorophenyl)-ethyl]-cyclopropylcarbamic acid tert-butyl ester is a synthetic organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopropylcarbamic acid ester group attached to a 2-(2-bromo-5-chlorophenyl)-ethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromo-5-chlorophenyl)-ethyl]-cyclopropylcarbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-chlorophenyl ethyl ketone to obtain 2-(2-bromo-5-chlorophenyl)-ethyl ketone. This intermediate is then reacted with cyclopropyl isocyanate under controlled conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Bromo-5-chlorophenyl)-ethyl]-cyclopropylcarbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Hydrolysis typically involves the use of acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Bromo-5-chlorophenyl)-ethyl]-cyclopropylcarbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and functional groups make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of [2-(2-Bromo-5-chlorophenyl)-ethyl]-cyclopropylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The cyclopropylcarbamic acid ester group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to [2-(2-Bromo-5-chlorophenyl)-ethyl]-cyclopropylcarbamic acid tert-butyl ester include other cyclopropylcarbamic acid esters and phenyl derivatives with halogen substitutions. Examples include:
- [2-(2-Bromo-5-chlorophenyl)-ethyl]-cyclopropylcarbamic acid methyl ester
- [2-(2-Bromo-5-chlorophenyl)-ethyl]-cyclopropylcarbamic acid ethyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-(2-bromo-5-chlorophenyl)ethyl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrClNO2/c1-16(2,3)21-15(20)19(13-5-6-13)9-8-11-10-12(18)4-7-14(11)17/h4,7,10,13H,5-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXVFJNLNKHOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=C(C=CC(=C1)Cl)Br)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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